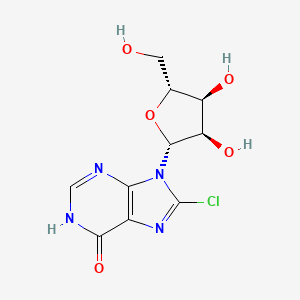
8-Chloroinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloroinosine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Molecular Structure Analysis
The molecular weight of 8-Chloroinosine is 302.67 . Its formula is C10H11ClN4O5 . The structure contains a total of 33 bonds, including 22 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .Applications De Recherche Scientifique
Potential Metabolic Degradation Product
8-Chloroinosine is a potential product of metabolic degradation of 8-chloro cyclic AMP . This suggests that it could be used in studies investigating the metabolic pathways of 8-chloro cyclic AMP.
Modulation of cAMP-dependent Protein Kinases
8-Chloroadenosine, which can be converted from 8-chloro cyclic AMP, has been shown to modulate the intracellular concentrations of cAMP-dependent protein kinases (PKA) and inhibit both in vitro and in vivo growth of several neoplastic cell types . This suggests that 8-Chloroinosine could potentially have similar effects.
Potential Therapeutic Target for Multiple Cancers
Given the role of ADAR in many human cancer cell lines, and the potential of 8-Chloroadenosine to inhibit ADAR, 8-Chloroinosine could potentially be used in the development of therapies for lung, breast, and thyroid cancers .
Potential Role in Cell Cycle Regulation
8-Chloroadenosine has been shown to elicit changes in the proportion of cells in the G1, S, and G2-M phases of the cell cycle . This suggests that 8-Chloroinosine could potentially play a role in cell cycle regulation.
Mécanisme D'action
- Apoptosis Induction : The compound triggers programmed cell death (apoptosis) in cancer cells, contributing to tumor regression .
- Downstream Effects : Altered purine metabolism impacts cell proliferation, survival, and overall tumor growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPMUQKCJYNROP-UUOKFMHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroinosine | |
Q & A
Q1: What is the role of 8-chloroinosine in the context of 8-Cl-cAMP's effects on cell growth?
A: Research suggests that 8-chloroinosine is a product of 8-chloroadenosine deamination by the enzyme adenosine deaminase (ADA). Studies have demonstrated that ADA can completely prevent the growth inhibitory effect of both 8-Cl-cAMP and 8-chloroadenosine on mouse lung epithelial cells. [] This suggests that 8-chloroadenosine, not 8-chloroinosine, is the active metabolite responsible for the observed growth inhibition. [, ] Essentially, 8-chloroinosine is considered an inactive byproduct in the metabolic pathway.
Q2: How does 8-chloroadenosine, the precursor to 8-chloroinosine, exert its effects on cell growth and protein kinase A (PKA)?
A: 8-chloroadenosine, formed from the breakdown of 8-Cl-cAMP, demonstrates significant growth inhibitory effects on various cell lines, including human glioma cells and mouse lung epithelial cells. [, ] This effect appears to be independent of intracellular cyclic AMP (cAMP) levels, indicating a mechanism distinct from typical cAMP-mediated pathways. [, ] Interestingly, 8-chloroadenosine specifically targets PKA type I (PKA I) by decreasing the protein levels of its regulatory (RI) and catalytic (C) subunits. Furthermore, it impacts PKA subunit mRNA expression, leading to decreased Cα mRNA and increased RIIα mRNA, while RIα mRNA levels remain unchanged. [] This selective downregulation of PKA I is thought to contribute to the growth inhibitory effects of 8-chloroadenosine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

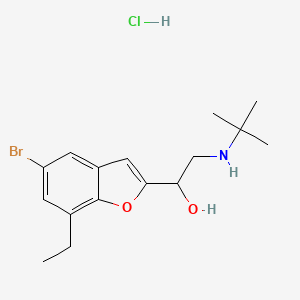
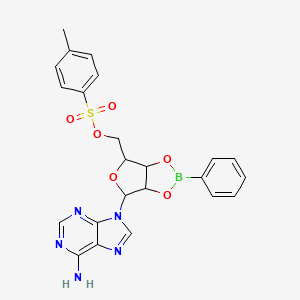
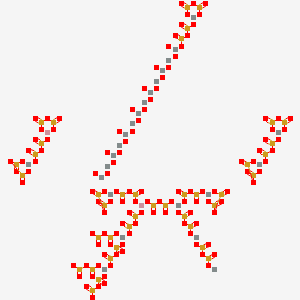
![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)
![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
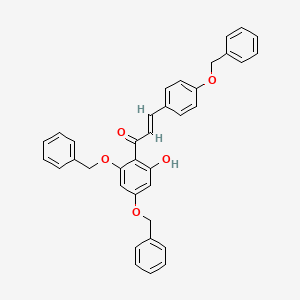
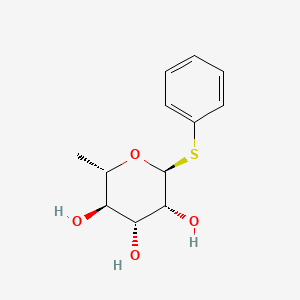
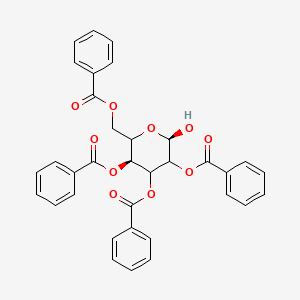

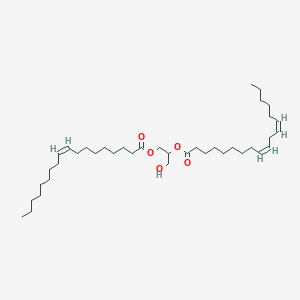
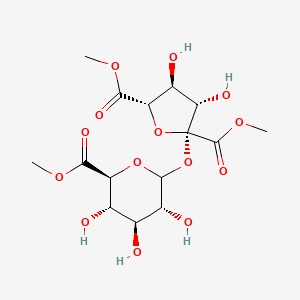
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)